8-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl hydrogen sulfate
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Overview
Description
8-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl hydrogen sulfate is a complex organic compound that belongs to the anthraquinone family This compound is characterized by its unique structure, which includes a hydroxyl group, two keto groups, and a sulfate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl hydrogen sulfate typically involves the reaction of anthraquinone derivatives with sulfuric acid. One common method includes the sulfonation of 8-hydroxy-9,10-dioxo-9,10-dihydroanthracene using concentrated sulfuric acid under controlled temperature conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The hydroxyl and sulfate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles, including amines and alcohols, can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include different anthraquinone derivatives, which can have varied applications depending on the functional groups introduced during the reactions .
Scientific Research Applications
8-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl hydrogen sulfate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl hydrogen sulfate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It may also interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Chrysophanol 8-O-beta-D-glucoside: This compound shares a similar anthraquinone structure but differs in its glycosidic linkage.
1-Amino-4-bromo-9,10-anthraquinone: Another anthraquinone derivative with different functional groups, leading to varied chemical properties.
Properties
CAS No. |
111196-37-3 |
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Molecular Formula |
C14H8O7S |
Molecular Weight |
320.28 g/mol |
IUPAC Name |
(8-hydroxy-9,10-dioxoanthracen-1-yl) hydrogen sulfate |
InChI |
InChI=1S/C14H8O7S/c15-9-5-1-3-7-11(9)14(17)12-8(13(7)16)4-2-6-10(12)21-22(18,19)20/h1-6,15H,(H,18,19,20) |
InChI Key |
VVEIDLHTUOHUHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OS(=O)(=O)O |
Origin of Product |
United States |
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